molecular formula C19H20F3NO3 B136616 Flumetover CAS No. 154025-04-4

Flumetover

Cat. No. B136616
M. Wt: 367.4 g/mol
InChI Key: XFOXDUJCOHBXRC-UHFFFAOYSA-N
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Description

Flumetover is a chemical compound with the IUPAC name N-ethyl-3′,4′-dimethoxy-N-methyl-5-(trifluoromethyl)[1,1′-biphenyl]-2-carboxamide . It has the molecular formula C19H20F3NO3 . It is used as a fungicide .


Molecular Structure Analysis

The molecular structure of Flumetover is based on its IUPAC name and molecular formula. It includes elements such as carbon ©, hydrogen (H), fluorine (F), nitrogen (N), and oxygen (O). The InChI representation of its structure is InChI=1S/C19H20F3NO3/c1-5-23(2)18(24)14-8-7-13(19(20,21)22)11-15(14)12-6-9-16(25-3)17(10-12)26-4/h6-11H,5H2,1-4H3 .


Physical And Chemical Properties Analysis

Flumetover has a molecular weight of 367.3622 . It has a density of 1.192g/cm3 . The boiling point is 471.1°C at 760 mmHg . The flash point is 238.7°C .

Scientific Research Applications

  • CO2 Capture and Emission Reduction : A study describes experiments with natural gas in air and mixtures of oxygen and recycled flue gas, focusing on enriching flue gas with CO2 to facilitate capture and sequestration. This indicates potential use of Flumetover in environmental applications, particularly in CO2 capture and emission reduction strategies for power plants (Tan, Douglas, & Thambimuthu, 2002).

  • Synthetic Polymer Studies : Fluorimetry, an important research tool in the study of biological macromolecules, has valuable applications in investigating synthetic polymers. This suggests that Flumetover may be relevant in the study of the distribution of species in polymer systems, particularly in polyelectrolyte solutions (Morawetz, 1979).

  • Oil Combustion Particulate Matter Characterization : A methodology for characterizing particulate emissions from oil combustion includes Flumetover's potential application in understanding and managing emissions from oil-fired boilers. This is particularly relevant for environmental research and pollution control (Lee, Pomalis, & Kan, 2000).

  • Drug Delivery System Investigations : Advanced fluorescence microscopy techniques, such as laser scanning confocal microscopy (LSCM), are employed in pharmaceutical applications to study the localization and cellular uptake of drugs. Flumetover could play a role in these applications, providing insights into drug delivery systems (Cardellini et al., 2021).

  • Metal Homeostasis in Plants : The application of synchrotron X-ray fluorescence (SXRF) microprobes in plant science research, particularly in studying metal homeostasis, indicates another area where Flumetover could be relevant. This technique offers spatially resolved in-vivo metal abundance data, which is crucial in understanding plant physiology (Punshon, Guerinot, & Lanzirotti, 2009).

  • Bio-Mimetic Sensor Development : Molecular imprinting technology, which introduces selective molecular recognition sites in polymers, can confer bio-mimetic properties to these systems. Flumetover's application in this field could be significant, particularly in the development of sensors for environmental, food, and clinical uses (Algieri, Drioli, Guzzo, & Donato, 2014).

  • Avian Flu Research : Research into avian influenza, particularly in the context of transnational scientific investigations, may also be a relevant area for Flumetover's application. This research often involves studying the interaction between wild and domestic bird species, which is crucial in understanding and managing flu pandemics (Fearnley, 2015).

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-ethyl-N-methyl-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO3/c1-5-23(2)18(24)14-8-7-13(19(20,21)22)11-15(14)12-6-9-16(25-3)17(10-12)26-4/h6-11H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOXDUJCOHBXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C(=O)C1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80165520
Record name 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Flumetover

CAS RN

154025-04-4
Record name Flumetover
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154025-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flumetover [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154025044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethoxyphenyl)-N-ethyl-alpha,alpha,alpha-trifluoro-N-methyl-p-toluamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80165520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLUMETOVER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26UEP3Z5W8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
WG HALLENBACH, H SCHWARZ, KG ILG… - ic.gc.ca
The invention relates, inter alia, to compounds of general formula (I), where the groups A1-A4, T, n, W, Q, R1 and B1-B4 have the meanings indicated in the description. Also described …
Number of citations: 0 www.ic.gc.ca
CL Liu, L Li, ZM Li - Bioorganic & medicinal chemistry, 2004 - Elsevier
… Similar compounds, such as flumetover, 8 1 9 and 2, 10 also possess fungicidal activity. All these compounds are structurally related to the natural product 3, 11 and contain a common …
Number of citations: 42 www.sciencedirect.com
ER de Almeida BERNARDO - i.moscow
Multipurpose biological compositions, for the biological control of phytopathogens, phytonematodes, agricultural pests, inoculating agent, phosphorus solubilization, soil conditioning, …
Number of citations: 0 i.moscow
NA DE, BSE DE - SYNTHESIS, 2010 - sumobrain.org
The present invention relates to the compounds of formula (I), and the N-oxides, stereoiso-mers, tautomers and agriculturally or veterinarily acceptable salts thereof wherein the …
Number of citations: 2 www.sumobrain.org
CPY FR, GCMC FR, MDJ DE, HB FR, KK DE, FR DE… - sumobrain.org
A compound of general Formula (I). A process for preparing this compound. A fungicidal composition comprising a compound of general formula (I). A method for treating plants by …
Number of citations: 0 www.sumobrain.org
FR DE, CPY FR, GO DE, GCMC FR, HB FR, KK DE… - sumobrain.org
A compound of general formula (I): A process for preparing this compound. A fungicidal composition comprising a compound of general formula (I). A method for treating plants by …
Number of citations: 0 www.sumobrain.org
P Banjare, J Singh, PP Roy - International Journal of Quantitative …, 2020 - igi-global.com
The rodent acute toxicity is gaining much attention in the ecotoxicological assessment of chemicals. Among the available amide pesticides, the majority of compounds are lacking the …
Number of citations: 2 www.igi-global.com
AM Serre, F Nurit, M Tissut, MP Latorse, M Euvrard - [Transfer process of crop …, 1997
Number of citations: 2
AM Lopez-Serre - 1997 - pascal-francis.inist.fr
… Other title Principles of distribution of a fungicide between a plant material and a pathogenic fungus : example of an experimental vine anti-mildew, the flumetover - Study of …
Number of citations: 2 pascal-francis.inist.fr
NJ Madison
Number of citations: 0

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